molecular formula C10H10N2O B3423017 3,6-Dimethylquinoxalin-2(1H)-one CAS No. 28082-84-0

3,6-Dimethylquinoxalin-2(1H)-one

Cat. No.: B3423017
CAS No.: 28082-84-0
M. Wt: 174.20 g/mol
InChI Key: GYAWPCDVXKFLSF-UHFFFAOYSA-N
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Description

3,6-Dimethylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring The presence of methyl groups at positions 3 and 6 of the quinoxaline ring distinguishes this compound from other quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3,6-dimethyl-o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction proceeds as follows:

    Condensation Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

3,6-Dimethylquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives used in organic synthesis and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 3,6-Dimethylquinoxalin-2(1H)-one exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Electronic Properties: In materials science, its electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

    Quinoxaline: The parent compound without methyl groups.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.

Uniqueness: 3,6-Dimethylquinoxalin-2(1H)-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other quinoxaline derivatives and potentially more suitable for certain applications, such as in OLEDs or as a pharmacophore in drug design.

Properties

IUPAC Name

3,6-dimethyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWPCDVXKFLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303162
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-84-0
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28082-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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